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molecular formula C7H16N2 B1336844 1-Ethyl-1,4-diazepane CAS No. 3619-73-6

1-Ethyl-1,4-diazepane

Cat. No. B1336844
M. Wt: 128.22 g/mol
InChI Key: CWFLFGDTTKLLGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06642223B2

Procedure details

Homopiperazine (100 g) is dissolved in ethanol (500 ml), and thereto is added dropwise gradually ethyl iodide (19.8 ml). The mixture is stirred at room temperature overnight, and the insoluble materials are removed by filtration. The filtrate is evaporated to remove the solvent. Purification is performed by distillation to give 1-ethylhomopiperazine (50 g) as colorless oil.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
19.8 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:7][CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.[CH2:8](I)[CH3:9]>C(O)C>[CH2:8]([N:1]1[CH2:7][CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1)[CH3:9]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
N1CCNCCC1
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
19.8 mL
Type
reactant
Smiles
C(C)I

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the insoluble materials are removed by filtration
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated
CUSTOM
Type
CUSTOM
Details
to remove the solvent
CUSTOM
Type
CUSTOM
Details
Purification
DISTILLATION
Type
DISTILLATION
Details
is performed by distillation

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)N1CCNCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 50 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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